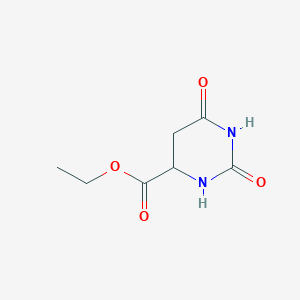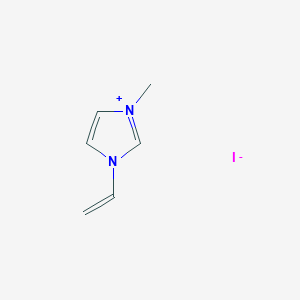
3-Bromo-7,8-dimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Quinolines are aromatic compounds containing a benzene ring fused to a pyridine ring. In this case, the quinoline ring has two methoxy (OCH3) groups at positions 7 and 8, as well as a bromine atom at position 3.
3-Bromo-7,8-dimethoxyquinoline: is a chemical compound with the molecular formula CHBrNO. It belongs to the quinoline class of heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-bromo-7,8-dimethoxyquinoline involves various methods. One common approach is the bromination of 7,8-dimethoxyquinoline using a brominating agent.
Reaction Conditions: The bromination reaction typically occurs under acidic conditions, with a suitable brominating reagent (e.g., N-bromosuccinimide, NBS).
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.
Analyse Chemischer Reaktionen
Reactivity: 3-Bromo-7,8-dimethoxyquinoline can undergo various chemical reactions
Common Reagents and Conditions: Nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate) are used.
Major Products: The major products depend on the specific reaction. For example, substitution reactions may yield derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study 3-bromo-7,8-dimethoxyquinoline as a model compound for understanding quinoline reactivity and designing new derivatives.
Biology and Medicine: Its derivatives may exhibit biological activity, making them potential candidates for drug development.
Industry: While not widely used industrially, its reactivity could inspire novel applications.
Wirkmechanismus
- The exact mechanism of action for 3-bromo-7,8-dimethoxyquinoline is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other brominated quinolines or dimethoxyquinolines.
Uniqueness: Its specific combination of bromine substitution and methoxy groups distinguishes it from related compounds.
Remember that 3-bromo-7,8-dimethoxyquinoline’s applications and properties are still an active area of research, and its full potential awaits further exploration
Eigenschaften
Molekularformel |
C11H10BrNO2 |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
3-bromo-7,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-5-8(12)6-13-10(7)11(9)15-2/h3-6H,1-2H3 |
InChI-Schlüssel |
QGROJKJICYMPQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=NC=C(C=C2C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)

![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)


